(5-Nitro-1-benzofuran-2-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(5-Nitro-1-benzofuran-2-yl)methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
(5-Nitro-1-benzofuran-2-yl)methanol is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. The benzofuran scaffold is a well-established pharmacophore, known to impart a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group at the 5-position and a hydroxymethyl group at the 2-position of the benzofuran ring system creates a molecule with unique electronic and steric properties, suggesting potential for novel therapeutic applications and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (5-Nitro-1-benzofuran-2-yl)methanol, its synthesis, spectral characterization, potential reactivity, and safety considerations. The content is curated to empower researchers, scientists, and drug development professionals in their exploration and utilization of this promising molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | |
| CAS Number | 90322-48-8 | |
| Predicted Melting Point | 140-160 °C | Based on analogues |
| Predicted Boiling Point | > 350 °C (decomposes) | Based on analogues |
| Predicted Solubility | Soluble in DMSO, DMF, and acetone. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar solvents. | Structure-based prediction |
| Appearance | Expected to be a pale yellow to brown crystalline solid. | Based on related nitrobenzofurans |
Expert Insight: The predicted high melting point is consistent with the planar, aromatic structure and the potential for intermolecular hydrogen bonding via the hydroxyl group and nitro group. The expected color is typical for nitroaromatic compounds. Solubility predictions are based on the polar nature of the nitro and hydroxyl groups, balanced by the aromatic core.
Synthesis and Purification
A definitive, published synthesis protocol for (5-Nitro-1-benzofuran-2-yl)methanol is not currently available. However, a scientifically sound and practical synthetic route can be proposed based on established benzofuran chemistry. The most logical approach involves the reduction of a suitable carboxylic acid or ester precursor at the 2-position.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (5-Nitro-1-benzofuran-2-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
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To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
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To this suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Ethyl 5-nitrobenzofuran-2-carboxylate as a solid.
Causality Behind Experimental Choices:
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Potassium carbonate is a mild base suitable for the deprotonation of the phenolic hydroxyl group, facilitating the subsequent Williamson ether synthesis-type cyclization.
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Acetone is an appropriate solvent for this reaction due to its polarity and boiling point.
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Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction to (5-Nitro-1-benzofuran-2-yl)methanol
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Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the suspension to 0 °C using an ice bath.
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Dissolve Ethyl 5-nitrobenzofuran-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
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Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
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Filter the resulting granular precipitate and wash it thoroughly with THF.
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Combine the filtrate and washes, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield (5-Nitro-1-benzofuran-2-yl)methanol.
Causality Behind Experimental Choices:
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Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. It is crucial to use it in excess to ensure complete conversion.
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Anhydrous THF and an inert atmosphere are essential as LiAlH₄ reacts violently with water and moisture.
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The reaction is performed at 0 °C initially to control the exothermic reaction and then warmed to room temperature to ensure completion.
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The Fieser workup (sequential addition of water, NaOH(aq), and water) is a standard and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.
Spectroscopic and Analytical Characterization
While a complete, experimentally verified set of spectra for (5-Nitro-1-benzofuran-2-yl)methanol is not publicly available, the following section details the expected spectroscopic features based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-4 |
| ~8.25 | dd | 1H | H-6 |
| ~7.80 | d | 1H | H-7 |
| ~7.05 | s | 1H | H-3 |
| ~5.50 | t | 1H | -OH |
| ~4.70 | d | 2H | -CH₂OH |
Expert Interpretation:
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The protons on the benzene ring (H-4, H-6, and H-7) are expected to be in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro group. The H-4 proton, being ortho to the nitro group, will be the most deshielded.
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The H-3 proton on the furan ring will appear as a singlet.
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The benzylic protons of the hydroxymethyl group will likely appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself is expected to be a triplet. The exact chemical shifts and multiplicities can be influenced by solvent and concentration.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~155.0 | C-7a |
| ~145.0 | C-5 |
| ~128.0 | C-3a |
| ~120.0 | C-6 |
| ~118.0 | C-4 |
| ~112.0 | C-7 |
| ~105.0 | C-3 |
| ~58.0 | -CH₂OH |
Expert Interpretation:
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The quaternary carbons C-2, C-7a, and C-5 are expected to be the most downfield due to their positions within the aromatic system and the influence of the heteroatom and nitro group.
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The carbon of the hydroxymethyl group (-CH₂OH) will be the most upfield signal.
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1590, 1480 | Strong | C=C stretch (aromatic) |
| 1520, 1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |
| 1250 | Strong | C-O-C stretch (benzofuran ether) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Expert Interpretation: The IR spectrum will be characterized by a broad and strong O-H stretching band, indicative of the hydroxyl group. The presence of the nitro group will be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Predicted Identity |
| 193 | [M]⁺ (Molecular ion) |
| 176 | [M - OH]⁺ |
| 163 | [M - CH₂O]⁺ |
| 147 | [M - NO₂]⁺ |
| 117 | [M - NO₂ - CH₂O]⁺ |
Expert Interpretation: The molecular ion peak is expected at m/z 193. Common fragmentation patterns would include the loss of the hydroxyl radical, formaldehyde, and the nitro group, leading to the characteristic fragment ions listed.
Chemical Reactivity and Potential Applications
The reactivity of (5-Nitro-1-benzofuran-2-yl)methanol is governed by the interplay of its three key functional groups: the benzofuran ring, the nitro group, and the benzylic alcohol.
Reactivity of the Hydroxymethyl Group
The primary alcohol at the 2-position is a versatile handle for further synthetic modifications.
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Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid).
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Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.
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Nucleophilic Substitution: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) will facilitate nucleophilic substitution reactions.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution.
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Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This opens up a vast array of subsequent derivatization possibilities, including diazotization and Sandmeyer reactions.[1]
Reactivity of the Benzofuran Ring
The benzofuran ring system can undergo electrophilic substitution, although the presence of the deactivating nitro group will direct incoming electrophiles and generally make the reaction more difficult.
Potential Applications
The diverse biological activities of benzofuran derivatives suggest that (5-Nitro-1-benzofuran-2-yl)methanol and its derivatives could be valuable in drug discovery programs.[2][3]
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Anticancer Agents: Many nitroaromatic compounds exhibit anticancer activity, and the benzofuran scaffold is present in numerous cytotoxic natural products.
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Antimicrobial Agents: The combination of the benzofuran core and a nitro group is a feature of some antimicrobial compounds.
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Materials Science: The functional groups present in this molecule make it a potential monomer for the synthesis of novel polymers with interesting optical or electronic properties.
Safety and Handling
As a nitroaromatic compound, (5-Nitro-1-benzofuran-2-yl)methanol should be handled with appropriate care in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust or vapors. May cause respiratory tract irritation.
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Skin Contact: May cause skin irritation. Prolonged or repeated exposure may lead to dermatitis. Nitroaromatic compounds can potentially be absorbed through the skin.[4]
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Eye Contact: May cause serious eye irritation.
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Ingestion: Likely to be harmful if swallowed.
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Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[5] Avoid heating the compound unnecessarily, especially in a closed container.
First Aid Measures:
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In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
(5-Nitro-1-benzofuran-2-yl)methanol is a molecule with considerable potential, stemming from the rich chemical and biological legacy of the benzofuran scaffold. While a complete experimental profile of this specific compound is yet to be published, this guide provides a robust framework of its predicted properties, a viable synthetic route, and an analysis of its expected spectroscopic and reactive characteristics. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers and developers, stimulating further investigation into the properties and applications of this and related nitrobenzofuran derivatives.
References
- Yadav, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
- Gao, Y., et al. (2019).
- Kamal, A., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences.
- Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.
- Aslam, J., et al. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Zia-ur-Rehman, M., et al. (2006). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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